molecular formula C12H13F3O4 B12996664 2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid

2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid

Cat. No.: B12996664
M. Wt: 278.22 g/mol
InChI Key: NOMQSUKUVRFGJF-UHFFFAOYSA-N
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Description

2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid is an organic compound that features a trifluoromethyl group, an ethoxy group, and a phenyl ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of 3-ethoxyphenol with 2,2,2-trifluoroethyl bromide under basic conditions to form the intermediate 1-(3-ethoxyphenyl)-2,2,2-trifluoroethanol. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to 2-(1-(3-methylphenyl)-2,2,2-trifluoroethoxy)acetic acid.

    Substitution: Formation of various substituted acetic acids depending on the nucleophile used.

Scientific Research Applications

2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenyl ring and ethoxy group contribute to the compound’s overall hydrophobicity and electronic properties, influencing its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(3-Methoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid
  • 2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)propionic acid

Uniqueness

2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid is unique due to the presence of both the ethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C12H13F3O4

Molecular Weight

278.22 g/mol

IUPAC Name

2-[1-(3-ethoxyphenyl)-2,2,2-trifluoroethoxy]acetic acid

InChI

InChI=1S/C12H13F3O4/c1-2-18-9-5-3-4-8(6-9)11(12(13,14)15)19-7-10(16)17/h3-6,11H,2,7H2,1H3,(H,16,17)

InChI Key

NOMQSUKUVRFGJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C(F)(F)F)OCC(=O)O

Origin of Product

United States

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